molecular formula C11H20N2O2 B1473335 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one CAS No. 1394766-30-3

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one

Cat. No. B1473335
M. Wt: 212.29 g/mol
InChI Key: AXYSAQMRILFBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the molecular weight of 212.29 . It is also known by the IUPAC name “1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol” and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is in the form of an oil . The boiling point is predicted to be 368.7±27.0 °C .

properties

IUPAC Name

1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYSAQMRILFBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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